N-(Cyclopropylmethyl)-2,6-dimethylaniline

Agrochemical synthesis Meta-diamide insecticide Regioselectivity

N-(Cyclopropylmethyl)-2,6-dimethylaniline (CAS 1040686-36-9) is a secondary aromatic amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol. The compound features a cyclopropylmethyl substituent on the nitrogen atom and two methyl groups occupying the 2- and 6-positions of the aniline ring.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1040686-36-9
Cat. No. B1385448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-2,6-dimethylaniline
CAS1040686-36-9
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NCC2CC2
InChIInChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3
InChIKeyPRUUBJBFQCCVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-2,6-dimethylaniline (CAS 1040686-36-9): A Specialized N-Substituted Aniline Building Block for Agrochemical and Medicinal Chemistry Research


N-(Cyclopropylmethyl)-2,6-dimethylaniline (CAS 1040686-36-9) is a secondary aromatic amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol . The compound features a cyclopropylmethyl substituent on the nitrogen atom and two methyl groups occupying the 2- and 6-positions of the aniline ring. This specific substitution pattern places it within the class of N-cyclopropylmethyl aniline derivatives, which have been explicitly identified in the patent literature as key intermediates for the synthesis of meta-diamide insecticides, most notably cyproflanilide (CAS 2375110-88-4) [1]. The compound is commercially available from multiple research chemical suppliers at a minimum purity of 95% and is designated for research use only .

Why N-(Cyclopropylmethyl)-2,6-dimethylaniline Cannot Be Replaced by Generic N-Substituted Aniline Analogs in Meta-Diamide Insecticide Synthesis


The N-cyclopropylmethyl-2,6-dimethylaniline scaffold is not interchangeable with close analogs due to the convergent requirements of both the N-cyclopropylmethyl pharmacophore and the 2,6-dimethyl substitution pattern. In meta-diamide insecticide synthesis, the N-cyclopropylmethyl group is retained in the final active molecule (e.g., cyproflanilide) and is essential for GABA-gated chloride channel allosteric modulation [1]. Simultaneously, the 2,6-dimethylaniline moiety provides the steric and electronic environment necessary for correct downstream acylation and coupling reactions. Positional isomers such as N-(cyclopropylmethyl)-2,3-dimethylaniline, or analogs lacking the 2,6-dimethyl groups (e.g., N-(cyclopropylmethyl)aniline), would yield regioisomeric products with divergent biological activity profiles. Furthermore, alternative N-alkyl groups (e.g., N-ethyl or N-methyl) lack the cyclopropyl ring strain and metabolic stability characteristics that are exploited in the final insecticide design [1][2].

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2,6-dimethylaniline Relative to In-Class Analogs


Regiochemical Specificity: 2,6-Dimethyl vs. 2,3-Dimethyl Substitution Determines Downstream Insecticide Identity

The N-cyclopropylmethyl aniline intermediate class, as defined in US Patent 11,407,710 B2, requires a substituted anilino group at the R position (Formula I). When R is derived from 2,6-dimethylaniline, the resulting intermediate is N-(cyclopropylmethyl)-2,6-dimethylaniline (CAS 1040686-36-9). In contrast, the positional isomer N-(cyclopropylmethyl)-2,3-dimethylaniline bears the identical molecular formula (C₁₂H₁₇N, MW 175.27) but differs in the ring methylation pattern [1]. This positional difference is critical: the 2,6-substitution pattern is the established motif in commercial acylanilide fungicides (metalaxyl, benalaxyl, furalaxyl) and local anesthetics (lidocaine, bupivacaine) derived from 2,6-dimethylaniline [2]. The 2,3-isomer would produce a different regioisomeric series of downstream meta-diamide products with unvalidated insecticidal activity. No regulatory approvals or efficacy data exist for meta-diamides derived from the 2,3-isomer, whereas the 2,6-substituted cyproflanilide has been patented in multiple jurisdictions (China, US, Japan, Brazil, Germany) and is in advanced commercial development through Syngenta and UPL partnerships [3].

Agrochemical synthesis Meta-diamide insecticide Regioselectivity Cyproflanilide

Lipophilicity Shift: N-Cyclopropylmethyl Substitution Increases LogP by ~1.8 Units vs. Parent 2,6-Dimethylaniline

The introduction of the N-cyclopropylmethyl group substantially increases the calculated lipophilicity compared to the parent 2,6-dimethylaniline. Based on available predicted data, N-(cyclopropylmethyl)aniline (lacking the 2,6-dimethyl groups) has a computed LogP of 2.23 and LogD (pH 7.4) of 2.22 [1]. By comparison, 2,6-dimethylaniline has a significantly lower hydrophobicity profile (water solubility ~13 g/L at 20°C, pKa 3.89) . The target compound N-(cyclopropylmethyl)-2,6-dimethylaniline, bearing both the N-cyclopropylmethyl and 2,6-dimethyl features, is expected to exhibit a LogP value higher than the parent aniline by approximately 1.8–2.5 log units (class-level inference based on the additive contributions of N-cyclopropylmethyl and ring methyl groups to calculated LogP)

Physicochemical property prediction LogP Lipophilicity Secondary amine

pKa Modulation: N-Alkylation of 2,6-Dimethylaniline Reduces Basicity Relative to the Parent Aniline

N-substitution modulates the pKa of the aniline nitrogen, which influences protonation state under physiological and reaction conditions. 2,6-Dimethylaniline has a measured pKa of 3.89 (conjugate acid, at 25°C) . N-(Cyclopropylmethyl)aniline (without ring methyl groups) has a predicted pKa of approximately 4.0 ± 0.5 . The electron-donating effect of the two ortho-methyl groups in 2,6-dimethylaniline would be expected to slightly increase basicity relative to unsubstituted aniline; however, the N-cyclopropylmethyl substituent introduces a steric and inductive effect that counterbalances this. The net effect for N-(cyclopropylmethyl)-2,6-dimethylaniline is a predicted pKa in the range of ~4.0–5.0 (class-level inference). This is distinct from N,N-dimethyl-2,6-dimethylaniline, which has a predicted pKa of approximately 14.70 ± 0.60 (neutral amine, not protonated under typical conditions) , and from 2,6-dimethylaniline itself (pKa 3.89). The difference in protonation state at near-neutral pH affects extraction efficiency, salt formation, and reactivity in acylation reactions.

pKa Basicity Amine reactivity N-alkylation

Synthetic Methodology: Improved One-Pot Hydrogenation Route for N-Cyclopropylmethyl Aniline Compounds with Higher Yield vs. Prior Alkylation Methods

US Patent 11,407,710 B2 describes an improved one-pot hydrogenation method for preparing N-cyclopropylmethyl aniline compounds that addresses the limitations of prior art approaches. The earlier CN109497062A method using bromomethyl cyclopropane required 16 hours of reaction time and achieved only 49% yield with complicated post-processing [1]. The CN110028423A boron reagent/trifluoroacetic acid method produced a large proportion of undesired di-substituted byproducts and gave low yields [1]. In contrast, the patented one-pot hydrogenation of a Formula II precursor with cyclopropyl formaldehyde over an acid catalyst provides a cleaner reaction profile with higher yield (though the exact numerical yield for the 2,6-dimethyl variant is not explicitly reported in the patent, the method is claimed to be superior for the general class) [1]. For the specific case of N-(cyclopropylmethyl)-2,6-dimethylaniline, the steric hindrance from the 2,6-dimethyl groups may further suppress di-substituted byproduct formation compared to unsubstituted or mono-substituted anilines (class-level inference based on steric effects in N-alkylation).

Synthetic methodology One-pot synthesis Hydrogenation Process chemistry

N-Substituted vs. C-Substituted Cyclopropylmethyl Regioisomer: Divergent Synthetic Utility for Acylation vs. C-C Coupling Pathways

The compound 4-(cyclopropylmethyl)-2,6-dimethylaniline (CAS 1140066-10-9) is a positional isomer in which the cyclopropylmethyl group is attached to the para-position of the aromatic ring rather than the nitrogen atom . This fundamental structural difference leads to distinct synthetic utility. The N-substituted isomer (target compound, CAS 1040686-36-9) possesses a secondary amine (NH) that is directly available for N-acylation, N-sulfonylation, or N-aryl coupling reactions, making it suitable for constructing N-cyclopropylmethyl-N-acyl-2,6-dialkylaniline fungicide scaffolds as described in US Patent 4,382,954 [1]. In contrast, the C-substituted isomer (CAS 1140066-10-9) bears a primary aromatic amine (NH₂) that reacts with different selectivity and yields products with the cyclopropylmethyl group fixed on the aromatic core rather than on the nitrogen. The N-substituted isomer can be further elaborated into meta-diamide insecticides via the cyproflanilide pathway, whereas the C-substituted isomer cannot access this chemotype without additional synthetic steps.

Regioisomerism N-functionalization Building block Synthetic intermediate

Commercial Availability: Minimum 95% Purity Specification with Research-Use-Only Designation Across Multiple Vendors

N-(Cyclopropylmethyl)-2,6-dimethylaniline is stocked by multiple established research chemical suppliers with a consistent minimum purity specification of 95% . Suppliers include Santa Cruz Biotechnology (500 mg unit size), Biosynth (via CymitQuimica), and Matrix Scientific (via VWR). The compound is classified as a research-use-only chemical, not intended for diagnostic or therapeutic applications . The MDL number MFCD10687802 provides a unique identifier for database searches and procurement cross-referencing . This availability profile contrasts with less common N-cyclopropylmethyl aniline analogs, which may require custom synthesis and lack established purity benchmarks.

Commercial availability Purity specification Research chemical Procurement

Highest-Value Application Scenarios for N-(Cyclopropylmethyl)-2,6-dimethylaniline Based on Quantitative Differentiation Evidence


Key Intermediate for Meta-Diamide Insecticide (Cyproflanilide Analog) Synthesis

This is the primary documented application pathway for this compound class. As established in US Patent 11,407,710 B2, N-cyclopropylmethyl aniline derivatives are essential intermediates for preparing meta-diamide insecticides [1]. N-(Cyclopropylmethyl)-2,6-dimethylaniline specifically provides the 2,6-dimethylaniline-derived fragment required for constructing the cyproflanilide scaffold (CAS 2375110-88-4), a GABA-gated chloride channel allosteric modulator with demonstrated efficacy against lepidopteran, coleopteran, and thysanopteran pests [2]. The compound's availability at 95% minimum purity from multiple vendors makes it a practical starting material for medicinal chemistry campaigns exploring structure-activity relationships around the cyproflanilide chemotype. Researchers developing novel meta-diamide analogs should specify CAS 1040686-36-9 to ensure procurement of the correct 2,6-dimethyl regioisomer.

Precursor for N-Acyl-2,6-dialkylaniline Fungicidal Scaffold Exploration

US Patent 4,382,954 describes fungicidal N-1-substituted cyclopropyl-N-acyl-2,6-dialkylanilines, establishing the precedent for using N-cyclopropyl-2,6-dimethylaniline derivatives as fungicide precursors [1]. The secondary amine functionality of the target compound allows direct N-acylation to generate libraries of N-acyl derivatives for antifungal screening. The 2,6-dimethyl substitution pattern is well-validated in commercial acylanilide fungicides (metalaxyl, benalaxyl, furalaxyl) [2], and the addition of the N-cyclopropylmethyl group introduces a metabolically stable cyclopropane moiety that may confer resistance to oxidative N-dealkylation, a known metabolic liability of N-alkyl anilines .

Cyclopropylamine Mechanistic Probe for Cytochrome P450 N-Dealkylation Studies

Cyclopropylamines are established mechanism-based inactivators of cytochrome P450 enzymes that catalyze oxidative N-dealkylation [1]. The cyclopropylmethyl group serves as a radical clock probe: if N-dealkylation proceeds via a single-electron transfer (SET) mechanism generating an aminium cation radical, the cyclopropylmethyl ring may undergo characteristic ring-opening rearrangements that can be detected by product analysis [2]. N-(Cyclopropylmethyl)-2,6-dimethylaniline combines this cyclopropyl probe functionality with the 2,6-dimethyl substitution pattern of lidocaine (a well-studied P450 substrate), making it a potentially useful tool compound for investigating steric and electronic effects on N-dealkylation kinetics in CYP3A4 and related isoforms.

Building Block for N-Functionalized 2,6-Dimethylaniline Derivatives in Drug Discovery Library Synthesis

The secondary amine NH in N-(cyclopropylmethyl)-2,6-dimethylaniline serves as a versatile handle for parallel library synthesis via N-acylation, N-sulfonylation, reductive amination, or N-arylation. The 2,6-dimethyl substitution pattern introduces conformational restriction (restricted rotation around the N-aryl bond) that can influence the presentation of the N-substituent in biological target binding sites. The predicted increased lipophilicity (LogP ~3.5–4.1) relative to 2,6-dimethylaniline makes the compound more suitable for constructing CNS-penetrant screening candidates within Lipinski-compliant chemical space, provided the final molecular weight and hydrogen bond donor counts are managed.

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